molecular formula C17H14ClFN4O2 B10911838 1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10911838
M. Wt: 360.8 g/mol
InChI Key: ZWQBUYGQUQJUMW-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(5-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and a phenoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-chloro-4-fluorophenoxy)methyl]-N~3~-(5-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenoxy group, and the coupling with the pyridine derivative. Common synthetic routes may include:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(5-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenoxy and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(5-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(3-chloro-4-fluorophenoxy)methyl]-N~3~-(5-methyl-2-pyridyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

  • 1-(3-Chloro-4-fluorophenoxy)-2-methyl-2-propanol
  • 2-(2-Chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methylsulfonyl)-2-adamantyl]propanamide

Comparison: The combination of these rings with the phenoxy group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H14ClFN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

1-[(3-chloro-4-fluorophenoxy)methyl]-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H14ClFN4O2/c1-11-2-5-16(20-9-11)21-17(24)15-6-7-23(22-15)10-25-12-3-4-14(19)13(18)8-12/h2-9H,10H2,1H3,(H,20,21,24)

InChI Key

ZWQBUYGQUQJUMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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